2-(2,6-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
“2,6-Dichlorobenzoyl chloride” is a laboratory chemical . It has a CAS number of 4659-45-4 . It’s used for research and development purposes and not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of “2,6-Dichlorobenzoyl chloride” is C7H3Cl3O . The molecular weight is 209.46 .
Physical And Chemical Properties Analysis
“2,6-Dichlorobenzoyl chloride” is a colorless to yellow or pink liquid . It has a density of 1.4500 g/mL . The boiling point is 142-143°C at 21.0mmHg . The melting point is 18°C .
Scientific Research Applications
Crystal Structures and Interactions
- The study of hydration products of related compounds shows the formation of two-dimensional networks of hydrogen-bonded ions, highlighting the significance of π-π interactions and hydrogen bonding in determining molecular arrangement and stability (Waddell et al., 2011).
- Research on organic acid–base salts formed from similar compounds demonstrates the role of supramolecular [R22(8)] heterosynthons, illustrating how proton transfer and non-covalent interactions contribute to the formation of supramolecular chains and frameworks (Khalib et al., 2014).
- The synthesis and crystal structure analysis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine reveals the importance of intermolecular hydrogen bonding in forming dimers, providing insights into molecular design and assembly (Xia, 2001).
Synthesis and Applications
- The synthesis of heterocyclic N-oxides demonstrates efficient methods for oxidizing pyridine derivatives, offering potential pathways for the functionalization of compounds like 2-(2,6-Dichlorobenzoyl)-4-methylpyridine (Zhong et al., 2004).
- Metalation and derivatization studies of dichlorobenzotrifluorides, closely related in structure to the subject compound, uncover site selectivities and provide a foundation for targeted chemical modifications and applications in synthesis (Masson et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(2,6-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZZZRTGXZRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorobenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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